molecular formula C24H20BrClN2O2 B5232623 ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE

ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE

Katalognummer: B5232623
Molekulargewicht: 483.8 g/mol
InChI-Schlüssel: DIWVZUDKMGEALZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O2/c1-2-30-22(29)15-28-23(16-7-4-3-5-8-16)20-14-18(25)11-12-21(20)27-24(28)17-9-6-10-19(26)13-17/h3-14,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVZUDKMGEALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the quinazoline derivative with ethyl acetate in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures.

    Substitution: Amines, thiols; room temperature to moderate temperatures.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The target compound is compared to three structurally related molecules (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Core Structure Key Data
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE (Target) C24H24BrClN2O2 487.42 6-Br, 2-(3-ClPh), 4-Ph, ethyl acetate 3,4-Dihydroquinazoline N/A (Data not provided in evidence)
Methyl [(4S)-6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl]acetate (WP5) C18H17BrN2O2 375.25 6-Br, 2-Me, 4-Ph, methyl acetate Quinazoline ESI-MS: 375.1 [M+H]+ (calculated)
6-Bromo-4-chloro-2-(4-chlorophenyl)-quinazoline C14H7BrCl2N2 354.03 6-Br, 4-Cl, 2-(4-ClPh) Quinazoline CAS: 885277-66-7
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) C25H26ClN5O3S 535.06 Thiazol-piperazine-ureido, ethyl acetate Thiazol-piperazine Yield: 89.1%, ESI-MS: 514.2 [M+H]+

Key Research Findings

  • WP5 () shares a quinazoline core but lacks the 3,4-dihydro modification and features a methyl ester, which may decrease lipophilicity relative to the target’s ethyl ester .
  • Substituent Effects :

    • The 3-chlorophenyl group at position 2 (target) versus 4-chlorophenyl () alters steric and electronic profiles, impacting interactions with hydrophobic binding pockets .
    • Compound 10f (), though structurally distinct (thiazol-piperazine-ureido), shares an ethyl acetate group, suggesting comparable metabolic stability due to esterase susceptibility .
  • WP5’s ESI-MS data (m/z 375.1 [M+H]+) validates computational mass predictions for similar quinazoline derivatives .

Conclusion ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE occupies a unique niche among quinazoline derivatives due to its dihydro core and substituent arrangement. Comparative analysis highlights the influence of core saturation, substituent positioning, and ester groups on molecular properties.

Biologische Aktivität

Ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate (CAS No. 313268-61-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound belongs to the quinazoline family, which has been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C24H20BrClN2O2
  • Molecular Weight : 483.78 g/mol
  • Structure : The compound features a bromine atom and a chlorine atom on its aromatic rings, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. Ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate has shown promising results in inhibiting the proliferation of cancer cells.

  • Cytotoxicity Studies :
    • The compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer).
    • In vitro assays demonstrated that it possesses significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like Cisplatin. For instance, one study reported IC50 values of 5.9 µM for A549 cells, indicating strong cytotoxic potential .

The mechanism by which ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate exerts its anticancer effects is believed to involve:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are known inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways associated with tumor growth and metastasis .

Antimicrobial Activity

Quinazoline compounds have also been reported to exhibit antimicrobial properties. Ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate's structural features suggest potential efficacy against various microbial strains.

  • Antibacterial Studies :
    • Preliminary studies indicate that derivatives of this compound may possess antibacterial activity against Gram-positive and Gram-negative bacteria .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, quinazoline derivatives have been associated with:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through inhibition of specific pathways involved in inflammatory responses.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of cell proliferation (IC50 = 5.9 µM)
AntimicrobialActivity against bacterial strains
Anti-inflammatoryPotential inhibition of inflammatory pathways

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the compound's effect on A549 cells, demonstrating dose-dependent apoptosis induction and cell cycle arrest at the S phase. This suggests that ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate could be a candidate for further development as an anticancer agent .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial potential of similar quinazoline derivatives, finding significant inhibition against various pathogens, indicating a broader application in infectious diseases .

Q & A

Q. What are the optimal synthetic routes for ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE, and how can reaction conditions be tailored to improve yields?

The synthesis of this quinazoline derivative likely involves cyclocondensation of substituted benzaldehydes with amino-triazole precursors, as described in analogous protocols . Key parameters include:

  • Solvent selection : Absolute ethanol is commonly used for reflux reactions due to its polarity and boiling point.
  • Catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) facilitates imine formation.
  • Temperature : Reflux (~78°C for ethanol) for 4 hours ensures completion.
    Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to triazole) or post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

  • NMR : 1^1H and 13^13C NMR can confirm substituent positions (e.g., bromo, chlorophenyl) via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves dihydroquinazoline ring conformation and stereochemistry, as demonstrated for related ethyl quinoline carboxylates .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., expected [M+H]+^+ for C24_{24}H20_{20}BrClN2_2O2_2: ~503.03).

Q. How can researchers design preliminary biological activity assays for this compound?

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing protocols for structurally similar anti-inflammatory quinazolines .
  • Enzyme inhibition : Evaluate binding to kinases or cyclooxygenase isoforms via fluorescence polarization or SPR.
  • Docking studies : Use the InChI key (if available) to model interactions with target proteins (e.g., EGFR) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in dihydroquinazoline derivatives?

Contradictions in reaction outcomes (e.g., regioselectivity in bromination) may arise from:

  • Electronic effects : Electron-withdrawing groups (e.g., 3-chlorophenyl) direct electrophilic substitution to specific ring positions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while non-polar solvents stabilize radical pathways.
    Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and validate via kinetic isotope effects or DFT calculations .

Q. How can structure-activity relationships (SARs) be established for this compound’s pharmacological potential?

  • Analog synthesis : Modify substituents (e.g., replace 6-bromo with 6-fluoro) and compare bioactivity .
  • Pharmacophore mapping : Use crystallographic data to identify critical hydrogen-bonding or hydrophobic interactions.
  • ADME profiling : Assess metabolic stability (e.g., CYP450 inhibition) and solubility via HPLC-UV or LC-MS .

Q. What advanced separation techniques resolve enantiomeric or diastereomeric impurities in the final product?

  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Membrane technologies : Nanofiltration or simulated moving bed (SMB) chromatography can isolate stereoisomers at scale .
  • Crystallization-induced asymmetric transformation : Use chiral auxiliaries (e.g., tartaric acid derivatives) to bias crystal formation .

Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields across studies?

  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., ester hydrolysis) .
  • Statistical design : Apply factorial experiments (e.g., 2k^k designs) to test variables like temperature, solvent, and catalyst loading .
  • Cross-lab validation : Collaborate with independent labs to verify reproducibility, as emphasized in evidence-based inquiry frameworks .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

  • Molecular dynamics (MD) : Simulate degradation pathways (e.g., ester bond cleavage) using software like GROMACS.
  • pKa prediction : Tools like MarvinSketch estimate ionization states affecting solubility and reactivity.
  • QSPR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.